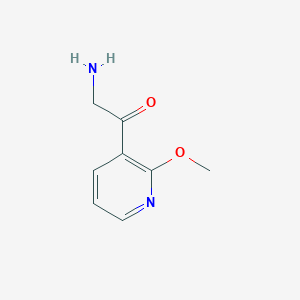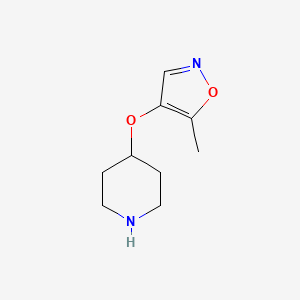
1-(2-Chloro-6-methylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9ClO. It is also known by its IUPAC name, 1-(2-chloro-6-methylphenyl)ethanone. This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with a ketone functional group. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
The synthesis of 1-(2-chloro-6-methylphenyl)ethan-1-one can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2-chloro-6-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reaction mixture .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2-Chloro-6-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-6-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with proteins and other biomolecules .
Comparación Con Compuestos Similares
1-(2-Chloro-6-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Chloro-6-hydroxyphenyl)ethan-1-one: This compound has a hydroxyl group instead of a methyl group, which can lead to different reactivity and applications.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a more complex structure with additional functional groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H9ClO |
|---|---|
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
1-(2-chloro-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5H,1-2H3 |
Clave InChI |
HYSBHAXTUDJQHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





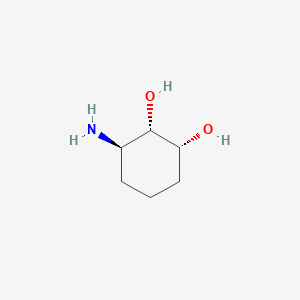
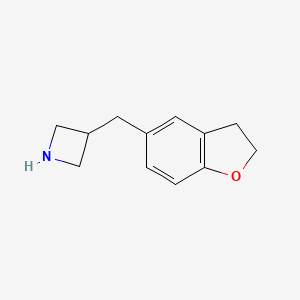
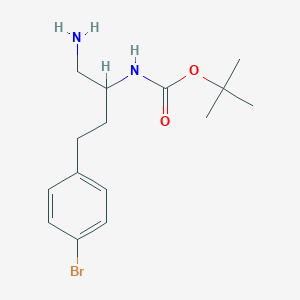
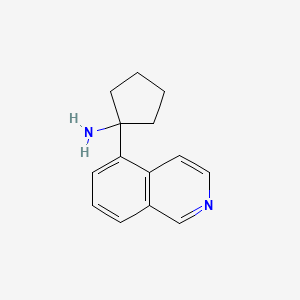


![3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid](/img/structure/B13531867.png)

